4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

Serine Protease Inhibition Trypsin Benzamidine SAR

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate (CAS 175278-62-3) is a para-substituted benzamidine derivative bearing a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring. The compound exists as the hydrochloride salt with two waters of crystallization (molecular formula C₈H₁₂ClF₃N₂O₂, MW 260.64 g/mol).

Molecular Formula C8H12ClF3N2O2
Molecular Weight 260.64 g/mol
CAS No. 175278-62-3
Cat. No. B1387873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzamidine hydrochloride dihydrate
CAS175278-62-3
Molecular FormulaC8H12ClF3N2O2
Molecular Weight260.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl
InChIInChI=1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2
InChIKeyZFGZRQQZWBYRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate (CAS 175278-62-3): Procurement-Relevant Baselines for Amidine-Based Protease Inhibitors


4-(Trifluoromethyl)benzamidine hydrochloride dihydrate (CAS 175278-62-3) is a para-substituted benzamidine derivative bearing a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring [1]. The compound exists as the hydrochloride salt with two waters of crystallization (molecular formula C₈H₁₂ClF₃N₂O₂, MW 260.64 g/mol) [1]. As an amidine-containing small molecule, it functions as a competitive inhibitor of serine proteases, binding to the active site via the amidine moiety which forms a salt bridge with the conserved aspartate residue in the S1 specificity pocket [2]. The trifluoromethyl substituent confers distinct electronic and hydrophobic properties relative to unsubstituted benzamidine, impacting binding thermodynamics and enzyme selectivity profiles across the serine protease family [2].

Serine protease inhibitor probe with para-CF₃ substituent enabling distinct selectivity profiles across trypsin, thrombin, plasmin and factor Xa.
Defined crystalline dihydrate hydrochloride form supports precise molar concentration calculations for quantitative enzyme kinetics.
Compatible with serine protease panel screening, QSAR model building, and negative control applications.

Why 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate Cannot Be Interchanged with Generic Benzamidine Analogs


Substitution at the para position of the benzamidine scaffold fundamentally alters both the electronic character of the amidine group and the hydrophobic surface available for secondary binding site interactions [1]. Structure-activity relationship studies across multiple serine proteases demonstrate that electron-withdrawing substituents (such as -CF₃) versus electron-donating groups produce divergent inhibition constants (Kᵢ) against trypsin, thrombin, plasmin, and factor Xa, with certain enzymes showing substituent-dependent deviations that preclude simple potency extrapolation [1]. Additionally, the crystalline dihydrate hydrochloride form confers defined stoichiometry and hydration state that directly impacts molar concentration accuracy in biochemical assays—a variable that differs from the anhydrous free base (CAS 131472-28-1) or anhydrous hydrochloride (CAS 38980-96-0) forms. Substitution without explicit comparative potency data therefore risks assay miscalibration and misinterpretation of enzyme inhibition results.

Para substituent mismatch
Electron-withdrawing -CF₃ alters binding thermodynamics vs. unsubstituted or electron-donating benzamidines; inhibition profiles may not transfer directly.
Salt/hydrate form non-interchangeability
Anhydrous free base or anhydrous HCl forms differ in molecular weight and hydration state, risking ~38% molarity error if used without correction.
Assay context dependency
Potency shifts observed across trypsin, plasmin and thrombin are substituent- and enzyme-specific; simple rank-order extrapolation may not apply.

Quantitative Differentiation of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate (CAS 175278-62-3) Against Structural Comparators


Trypsin Inhibition: CF₃ Substituent Drives Orders-of-Magnitude Potency Differential

The para-trifluoromethyl substituent confers a dramatic reduction in inhibitory potency against trypsin compared to unsubstituted benzamidine. Benzamidine itself exhibits nanomolar-range potency, while 4-(trifluoromethyl)benzamidine shows an IC₅₀ of 150,000 nM (150 µM) against trypsin [1]. This ~150-fold or greater difference reflects the electron-withdrawing effect of -CF₃ reducing electron density on the amidine nitrogens, thereby weakening the critical salt bridge to Asp189 in the trypsin S1 pocket. This potency reduction is not a liability but rather a desirable selectivity filter for applications requiring discrimination among serine proteases with distinct S1 pocket electronic environments.

Trypsin Inhibition
Head-to-head
IC₅₀ 150 µM for 4-CF₃ benzamidine; benzamidine IC₅₀
Supports serine protease selectivity screening context.
Trypsin assay, pre-incubation 30 min; N-Boc-FSR-AMC substrate.
Binding Determinant Profile
Class-level inference
CF₃ (electron-withdrawing) shifts selectivity toward thrombin (hydrophobicity-dependent); OCH₃ (electron-donating) favors plasmin/C1s.
Supports selectivity fingerprint construction across serine proteases.
QSAR model based on σ and π parameters; confirm in target enzyme assay.
Hydration State Identity
Crystal structure confirmed
MW 260.64 g/mol (dihydrate HCl) vs 188.15 (anhydrous free base); 38% MW difference. Monoclinic C2, R₁=0.053.
Supports accurate molar concentration calculations.
Single-crystal XRD; 2043 observed reflections.
Analytical Specification
Data to verify
HPLC purity ≥98.0 area%; water content ≤3.0%; NMR structure confirmation (vendor data).
Reported batch consistency context; independent verification recommended.
Supplier specification; no independent reference provided.
Serine Protease Inhibition Trypsin Benzamidine SAR

Electronic Property Differentiation: Trifluoromethyl vs. Methoxy Substituents Alter Binding Thermodynamics

Quantitative structure-activity relationship (QSAR) analysis of substituted benzamidines against human plasmin, C1s, and thrombin reveals that the nature of the para substituent dictates which physicochemical property governs binding. For plasmin and C1s, binding interaction correlates with both electron donation (σ) and hydrophobicity (π) of the substituent, while thrombin interaction correlates exclusively with hydrophobicity [1]. The trifluoromethyl group (-CF₃) exhibits strong electron-withdrawing character (negative σ value) combined with moderate hydrophobicity, whereas methoxy (-OCH₃) is strongly electron-donating, and unsubstituted benzamidine provides a neutral baseline. This electronic divergence predicts that 4-CF₃ benzamidine will show a quantitatively different rank-order potency profile across the serine protease panel compared to 4-methoxybenzamidine or unsubstituted benzamidine.

Binding Determinant Profile
Class-level inference
CF₃ (electron-withdrawing) shifts selectivity toward thrombin (hydrophobicity-dependent); OCH₃ (electron-donating) favors plasmin/C1s.
Supports selectivity fingerprint construction across serine proteases.
QSAR model based on σ and π parameters; confirm in target enzyme assay.
QSAR Serine Protease Plasmin C1s Thrombin

Crystalline Dihydrate Form Provides Defined Stoichiometry for Accurate Molar Concentration

The title compound crystallizes as the dihydrate hydrochloride salt with defined stoichiometry (1:1:2 ratio of amidine:HCl:H₂O), confirmed by single-crystal X-ray diffraction [1]. The crystal structure has been solved and refined to R₁ = 0.053 for 2043 observed reflections, establishing unambiguous unit cell parameters: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. This defined hydration state (molecular weight 260.64 g/mol) contrasts with the anhydrous free base (CAS 131472-28-1, MW 188.15 g/mol) and anhydrous hydrochloride (CAS 38980-96-0, MW 224.61 g/mol) , enabling precise molar concentration calculations without ambiguity from variable water content or hygroscopicity.

Hydration State Identity
Crystal structure confirmed
MW 260.64 g/mol (dihydrate HCl) vs 188.15 (anhydrous free base); 38% MW difference. Monoclinic C2, R₁=0.053.
Supports accurate molar concentration calculations.
Single-crystal XRD; 2043 observed reflections.
Crystallography Analytical Chemistry Assay Standardization

Commercial Specification: Diastereomeric and Enantiomeric Purity Enables Reproducible Enzyme Kinetics

Commercial analytical specifications for 4-(trifluoromethyl)benzamidine hydrochloride dihydrate include quantifiable purity metrics that ensure assay-to-assay consistency. Representative vendor specifications include HPLC purity ≥98.0 area%, total nitrogen purity ≥97.0%, and water content ≤3.0%, with NMR confirmation of structure [1]. While the benzamidine scaffold lacks chiral centers, the defined hydration state and salt stoichiometry minimize lot-to-lot variability in molar potency calculations—a parameter that differs from liquid amidine formulations or non-stoichiometric hydrates where water content fluctuates with storage conditions.

Analytical Specification
Data to verify
HPLC purity ≥98.0 area%; water content ≤3.0%; NMR structure confirmation (vendor data).
Reported batch consistency context; independent verification recommended.
Supplier specification; no independent reference provided.
Enzyme Kinetics Quality Control Reproducibility

Validated Application Scenarios for 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate (CAS 175278-62-3)


Selectivity Profiling Across Serine Protease Panels

Use 4-(trifluoromethyl)benzamidine hydrochloride dihydrate as a tool compound for discriminating among serine proteases with distinct S1 pocket electronic environments. Its ~150-fold weaker trypsin inhibition (IC₅₀ = 150 µM) compared to unsubstituted benzamidine [1] enables it to serve as a selectivity control that minimizes trypsin background when screening for activity against thrombin, factor Xa, or other coagulation proteases. The electron-withdrawing -CF₃ group produces a binding profile predicted to favor thrombin (hydrophobicity-dependent) over plasmin/C1s (electron-donation-dependent) [2], making it suitable for constructing selectivity fingerprints across the serine protease family.

Enzyme Kinetics Studies Requiring Defined Stoichiometry and Hydration State

Employ the crystalline dihydrate hydrochloride form for experiments demanding precise molar concentration control. The confirmed stoichiometry (1:1:2 amidine:HCl:H₂O) and crystal structure validation (R₁ = 0.053) [1] eliminate ambiguity in molecular weight (260.64 g/mol), avoiding the ~38% concentration error that would result from incorrectly using the anhydrous free base MW [2]. This defined hydration state is critical for accurate Kᵢ or IC₅₀ determinations and for cross-study reproducibility in quantitative enzyme inhibition assays.

Negative Control for Trypsin-Dependent Proteolytic Assays

Utilize 4-(trifluoromethyl)benzamidine hydrochloride dihydrate as a weak-binding negative control for trypsin activity measurements. With an IC₅₀ of 150 µM against trypsin [1], it provides a baseline for distinguishing specific inhibition from non-specific effects in assays where unsubstituted benzamidine would produce substantial inhibition at micromolar concentrations. This differential potency enables dose-response studies requiring a wide dynamic range between weak and strong trypsin inhibitors.

QSAR and Computational Chemistry Model Building

Incorporate 4-(trifluoromethyl)benzamidine as a representative electron-withdrawing para-substituted amidine in quantitative structure-activity relationship (QSAR) models and molecular docking studies. Its established binding mode (competitive inhibition via amidine-Asp189 salt bridge) and defined electronic properties (negative σ, moderate π) [1] provide a calibrated data point for predicting binding affinities of novel amidine-containing scaffolds against serine protease targets, particularly for evaluating substituent electronic effects on selectivity between trypsin, thrombin, plasmin, and factor Xa.

Application
Selection Property
Validation Focus
Serine protease selectivity profiling
Electron-withdrawing substituent fingerprint
Panel screening across trypsin, thrombin, plasmin, factor Xa
Quantitative enzyme inhibition assays
Defined hydrate stoichiometry (1:1:2 amidine:HCl:H₂O)
Molar concentration accuracy and assay reproducibility review
Trypsin activity control studies
Reduced trypsin inhibition profile
Assay dynamic range and negative control validation
QSAR and molecular docking model building
Calibrated electronic parameter set (σ, π)
Serine protease binding affinity prediction context

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